(2E)-2-(2-furylmethylene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
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Overview
Description
2-(Furan-2-ylmethylidene)-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 2-(Furan-2-ylmethylidene)-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one involves several steps. One common method includes the radical bromination of a methyl group followed by conversion to a phosphonate and subsequent reactions with various reagents . Industrial production methods often involve the use of microwave irradiation and specific catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS), triethyl phosphite, and tetrabutylammonium fluoride (TBAF) . Major products formed from these reactions often include brominated intermediates and phosphonates .
Scientific Research Applications
2-(Furan-2-ylmethylidene)-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one has been extensively studied for its antibacterial and antifungal properties . It is also used in the development of new drugs to combat microbial resistance . Additionally, this compound has applications in the synthesis of other complex organic molecules, making it valuable in both medicinal and industrial chemistry .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. It often acts by inhibiting specific pathways that are crucial for the survival of microbial organisms . The presence of the furan ring and other functional groups allows it to bind effectively to these targets, disrupting their normal function .
Comparison with Similar Compounds
Similar compounds include other furan derivatives such as N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide . Compared to these, 2-(Furan-2-ylmethylidene)-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one exhibits unique properties due to its specific structure, which enhances its biological activity and makes it a more potent antimicrobial agent .
Properties
Molecular Formula |
C14H10O4 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)-6-hydroxy-7-methyl-1-benzofuran-3-one |
InChI |
InChI=1S/C14H10O4/c1-8-11(15)5-4-10-13(16)12(18-14(8)10)7-9-3-2-6-17-9/h2-7,15H,1H3/b12-7+ |
InChI Key |
NPAJCGAJYRKEKV-KPKJPENVSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CC=CO3)/C2=O)O |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O |
Origin of Product |
United States |
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